

Introduction: Unveiling a Privileged Heterocyclic Scaffold

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Compound of Interest

Compound Name: *5H-Indeno[1,2-b]pyridine*

Cat. No.: *B1584491*

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The **5H-Indeno[1,2-b]pyridine** core is a rigid, planar, tricyclic heterocyclic system forged from the fusion of an indene and a pyridine ring. Also known as 4-azafluorene, this scaffold has garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and materials science.^{[1][2]} Its unique electronic and structural properties make it a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the design of novel therapeutic agents. Derivatives of this core have demonstrated a remarkable breadth of biological activities, establishing **5H-indeno[1,2-b]pyridine** as a cornerstone for the development of next-generation pharmaceuticals.^[3]

This guide offers a comprehensive exploration of the **5H-indeno[1,2-b]pyridine** system, delving into its fundamental structure, physicochemical and spectroscopic properties, prevailing synthetic methodologies, chemical reactivity, and its diverse applications, with a primary focus on its role in drug discovery.

Part 1: Core Molecular Architecture and Physicochemical Profile

The foundational structure of **5H-indeno[1,2-b]pyridine** consists of a pyridine ring fused to an indene moiety at the [b] face. This fusion imparts a high degree of rigidity and planarity to the molecule, which are critical features for effective interaction with biological macromolecules.

The IUPAC name for the parent structure is **5H-indeno[1,2-b]pyridine**.^[2] The derivative featuring a ketone at the 5-position is named indeno[1,2-b]pyridin-5-one.^[4] The numbering of the atoms in the ring system is crucial for the unambiguous identification of substituted derivatives and follows a standardized convention.

Diagram: Basic Structure and Numbering of **5H-Indeno[1,2-b]pyridine**

Caption: Fused ring structure and IUPAC numbering of the **5H-indeno[1,2-b]pyridine** core.

Physicochemical Data Summary

The properties of the parent scaffold and its common ketone derivative provide a baseline for understanding the behavior of more complex analogues in various chemical and biological environments.

Property	5H-Indeno[1,2-b]pyridine	5H-Indeno[1,2-b]pyridin-5-one	Source(s)
CAS Number	244-99-5	3882-46-0	[1][2],[4]
Molecular Formula	C ₁₂ H ₉ N	C ₁₂ H ₇ NO	[1][2],[4]
Molecular Weight	167.21 g/mol	181.19 g/mol	[1][2],[4]
Appearance	Yellow crystalline solid	Not specified	[5]
Melting Point	93 °C	Not specified	[5]
Boiling Point	306 °C at 760 mmHg	Not specified	[5][6]
Octanol/Water Partition Coeff. (LogP)	2.65	Not specified	[1][5]
Water Solubility (LogS)	-4.19 (mol/L)	Not specified	[1]

Part 2: Spectroscopic Characterization

While detailed spectroscopic data for the unsubstituted parent compound is sparse in readily available literature, the structural features allow for predictable spectroscopic signatures.

Characterization of derivatives relies heavily on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

- ^1H NMR: Protons on the aromatic rings would appear in the downfield region (typically δ 7.0-8.5 ppm). The two protons at the C5 position (the methylene bridge) would be distinct and appear further upfield, likely as a singlet around δ 4.0 ppm, and serve as a key diagnostic signal for the 5H-scaffold.
- ^{13}C NMR: Aromatic carbons would resonate in the δ 120-150 ppm range. The C5 methylene carbon would give a characteristic signal at a higher field. For the 5-oxo derivatives, a prominent signal for the carbonyl carbon ($\text{C}=\text{O}$) would be expected far downfield (>180 ppm).
- IR Spectroscopy: Key signals would include $\text{C}=\text{C}$ and $\text{C}=\text{N}$ stretching vibrations in the $1500\text{--}1650\text{ cm}^{-1}$ region. For 5-oxo derivatives, a strong $\text{C}=\text{O}$ stretching band would be observed around $1700\text{--}1720\text{ cm}^{-1}$.
- Mass Spectrometry: The parent compound would show a molecular ion peak (M^+) corresponding to its molecular weight (m/z 167).^[2] Fragmentation patterns would involve the loss of components from the fused ring system.

Part 3: Synthesis and Chemical Reactivity

The construction of the **5H-indeno[1,2-b]pyridine** scaffold is a topic of extensive research, with numerous synthetic strategies developed to afford a wide array of derivatives.

Prevailing Synthetic Methodologies

Multicomponent reactions (MCRs) have emerged as the most efficient and versatile approach for synthesizing this heterocyclic system.^[7] These one-pot reactions offer significant advantages, including operational simplicity, high atom economy, and the ability to generate complex molecules from simple starting materials.

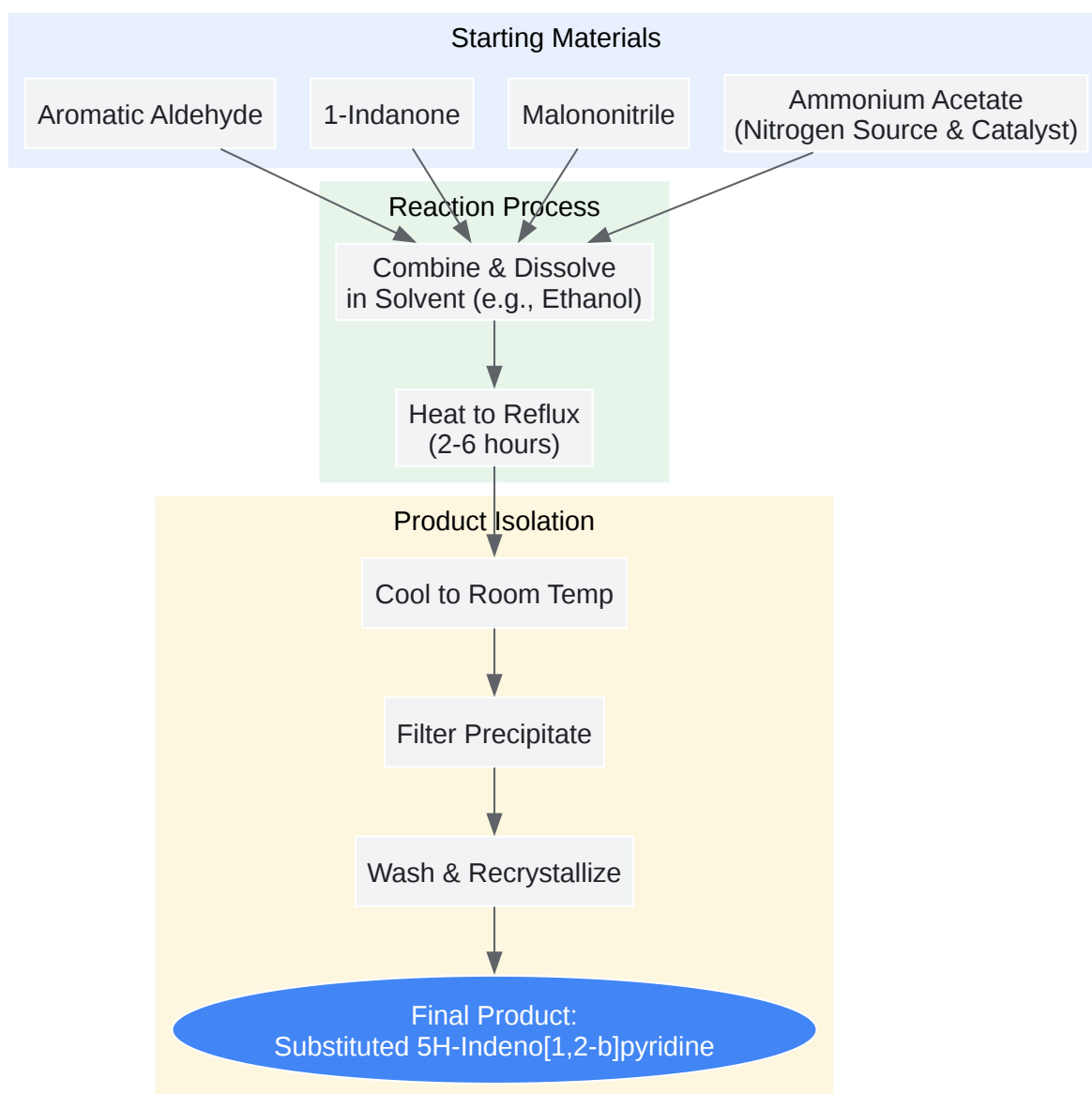
A common and powerful strategy involves the condensation of an indanone derivative (such as 1-indanone or 1,3-indanedione), an aromatic aldehyde, and a nitrogen source, often in the presence of a nitrile-containing active methylene compound like malononitrile.

Example Experimental Protocol: Multicomponent Synthesis

The following protocol is a generalized representation of a common method for synthesizing substituted 2-amino-5H-indeno[1,2-b]pyridine-3-carbonitriles.[8]

- **Reactant Preparation:** In a round-bottom flask, equimolar amounts of an aromatic aldehyde, malononitrile, and 1-indanone are combined.
- **Solvent and Catalyst Addition:** The reactants are dissolved in a suitable solvent, such as ethanol or acetic acid. A nitrogen source, typically ammonium acetate, is added in excess, which also serves as a catalyst.
- **Reaction Conditions:** The reaction mixture is heated to reflux for a period of 2-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization to yield the final product.

Diagram: Generalized Synthetic Workflow



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Caption: A typical multicomponent reaction workflow for indenopyridine synthesis.

Chemical Reactivity

The reactivity of the **5H-indeno[1,2-b]pyridine** core is dictated by the interplay between the electron-deficient pyridine ring and the electron-rich carbocyclic portion.

- **Pyridine Moiety:** The nitrogen atom makes the pyridine ring susceptible to N-alkylation and N-oxidation. The ring itself is generally resistant to electrophilic aromatic substitution but can undergo nucleophilic substitution, particularly if activating groups are present.
- **Indene Moiety:** The benzene ring of the indene part can undergo electrophilic aromatic substitution. The methylene bridge at the C5 position is a key site of reactivity. It can be deprotonated to form an anion, which can then react with electrophiles. Alternatively, it can be oxidized to the corresponding ketone (a 4-azafluorenone).
- **Influence of Substituents:** The overall reactivity is heavily influenced by the nature and position of substituents. For instance, derivatives with a carbonyl group at C5 (indenopyridinones) exhibit reactivity typical of ketones.^[9] Nitro groups can be reduced to amines, which are versatile handles for further functionalization.^[9]

Part 4: Broad-Spectrum Applications and Biological Significance

The rigid, planar structure of the **5H-indeno[1,2-b]pyridine** scaffold makes it an ideal pharmacophore for interacting with flat regions of biological targets, such as the intercalation site of DNA or the active sites of various enzymes.

Anticancer Activity: A Primary Therapeutic Target

The most extensively studied application of indenopyridine derivatives is in oncology.^[10] These compounds have demonstrated potent antiproliferative and cytotoxic activities against a wide range of human cancer cell lines, including those of the breast, prostate, colon, and cervix.^[3]^[8]^[11]

Mechanism of Action: Topoisomerase Inhibition A primary mechanism underlying the anticancer effects of these compounds is the inhibition of DNA topoisomerases I and II.^[11]^[12] These enzymes are essential for managing DNA topology during replication, transcription, and repair. By inhibiting their function, indenopyridine derivatives introduce irreparable DNA strand breaks,

ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[9] Some advanced derivatives have been identified as DNA non-intercalative catalytic inhibitors of topoisomerase II, offering a potentially more selective mechanism of action.[11]

Structure-Activity Relationship (SAR) Insights

Systematic studies have provided valuable insights into the relationship between the chemical structure of indenopyridine derivatives and their biological activity.

- **Substituents at C2 and C4:** The nature of aryl groups at the C2 and C4 positions is critical. The presence of furan or thiophene rings often enhances topoisomerase inhibitory activity. [12]
- **Hydroxylation Patterns:** Hydroxyl groups on the phenyl rings, particularly at the meta or para positions, have been shown to significantly boost cytotoxicity and enzyme inhibition.[10][11]
- **Indene Ring Substitution:** Methoxy groups on the indene portion have been linked to improved antiproliferative and antimetastatic effects.[8]

Diagram: Key Structure-Activity Relationships for Anticancer Activity

Caption: Key structural features of indenopyridines influencing anticancer efficacy.

Other Biological and Industrial Applications

Beyond cancer therapy, the indenopyridine scaffold is being explored for a range of other applications:

- **Neurological Disorders:** Derivatives have shown potential as inhibitors of phosphodiesterase, suggesting utility in treating inflammatory and neurological conditions.[3]
- **Antimicrobial and Antioxidant Agents:** Certain analogues have been evaluated for their antimicrobial and antioxidant properties.[13]
- **Agriculture:** Some compounds have been identified as potential herbicides and plant growth regulators.[3][9]

Conclusion and Future Outlook

The **5H-indeno[1,2-b]pyridine** core represents a highly versatile and valuable scaffold in modern chemical science. Its rigid structure, coupled with the vast potential for chemical modification, has established it as a cornerstone in the design of potent anticancer agents, particularly topoisomerase inhibitors. The development of efficient, high-yield synthetic methods, such as multicomponent reactions, has further accelerated research in this area, enabling the rapid generation of diverse chemical libraries for biological screening.

Future research will likely focus on refining the structure-activity relationships to develop derivatives with enhanced potency and selectivity, thereby minimizing off-target effects and improving therapeutic indices. The exploration of novel mechanisms of action and the expansion of applications into other therapeutic areas and material sciences will ensure that the **5H-indeno[1,2-b]pyridine** system remains a subject of intense scientific investigation for years to come.

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